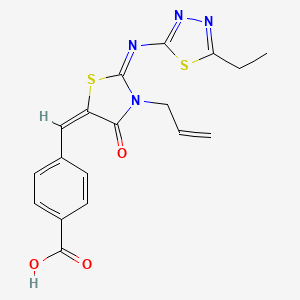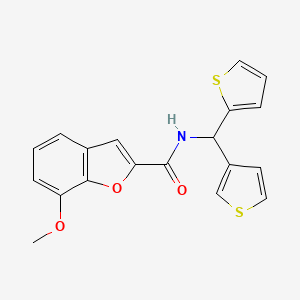
4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It also contains a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . The compound also appears to have an imine group (C=N), a common feature in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (from the benzoic acid and thiadiazole components) and potentially some degree of polarity due to the presence of the carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically quite reactive and can undergo a variety of reactions . The thiadiazole ring might also participate in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar carboxylic acid group and the aromatic regions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of related compounds often aims at developing molecules with significant antimicrobial or anticancer properties. For example, compounds featuring the thiadiazole and thiazolidinone scaffolds have been synthesized and evaluated for their biological activities. Dabholkar and Tripathi (2011) explored the antibacterial activity of isochromene and isoquinoline derivatives, revealing the potential of such compounds against various bacterial strains, including gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011). Similarly, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).
Photovoltaic and Photocatalytic Applications
The incorporation of thiadiazole and thiazolidinone units into conjugated systems has been investigated for photovoltaic applications. Yang et al. (2016) conducted a systematic study on the influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, highlighting the role of these moieties in improving light-harvesting ability and cell stability (Yang et al., 2016). This suggests potential research applications of the discussed compound in the development of efficient and stable dye-sensitized solar cells.
Anticancer Activity
The search for novel anticancer agents also benefits from the study of thiazolidinone derivatives. Havrylyuk et al. (2010) screened several 4-thiazolidinones with benzothiazole moiety for antitumor activity, identifying compounds with promising activity against various cancer cell lines (Havrylyuk et al., 2010). This underlines the importance of synthesizing and studying compounds like 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid for their potential anticancer applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-[(2E)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-3-9-22-15(23)13(10-11-5-7-12(8-6-11)16(24)25)26-18(22)19-17-21-20-14(4-2)27-17/h3,5-8,10H,1,4,9H2,2H3,(H,24,25)/b13-10+,19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTFJLUEONMVJT-FOYOAPBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)/N=C/2\N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)
![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)


![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2679186.png)

![1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2679188.png)

![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)
![7-cyclopropyl-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2679194.png)

![6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2679197.png)
![4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide](/img/structure/B2679200.png)
